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Compound of Interest

Compound Name: 2-Chloro-2-fluoroethanol

CAS No.: 13891-54-8

Cat. No.: B3378172

Get Quote

Executive Summary
2-Chloro-2-fluoroethanol (

) represents a specialized class of gem-halohydrins where the chlorine and fluorine atoms
share a single carbon (

), adjacent to a hydroxylated carbon (

). Unlike its vicinal counterparts (e.g., 1-chloro-2-fluoroethane), this molecule introduces a
unique chiral center at the halogenated position, creating significant stereoelectronic effects.

This guide explores the molecule's structural conformation, diastereotopic NMR features, and

its utility as a high-value fragment in Fragment-Based Drug Discovery (FBDD) for modulating

lipophilicity and metabolic stability.

Structural Architecture & Stereochemistry
Molecular Connectivity
The molecule consists of an ethanol backbone where the
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position is geminally substituted.

IUPAC Name: 2-chloro-2-fluoroethan-1-ol

SMILES:OCCl (Chiral representation)

Key Feature: The

carbon is a stereogenic center, carrying four distinct substituents:

,

,

, and

.

Conformational Analysis (The Gauche Effect)
The conformational landscape of 2-chloro-2-fluoroethanol is governed by the competition

between steric repulsion (driven by the bulky Chlorine atom) and the fluorine gauche effect

(driven by

hyperconjugation).

Anti-Conformer (Cl-Anti): The bulky Chlorine atom is anti-periplanar to the Hydroxyl group to

minimize steric strain.

Gauche-Conformer (F-Gauche): The Fluorine atom adopts a gauche orientation relative to

the Oxygen, stabilized by a weak intramolecular hydrogen bond (

) and electrostatic attraction.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the rotational

equilibrium driven by these competing forces.
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Caption: Logical flow of conformational preference driven by stereoelectronic effects.

Synthesis Protocol: Reductive Pathway
Direct halogenation of ethanol is non-selective. The authoritative synthesis route involves the

reduction of ethyl chlorofluoroacetate. This method preserves the gem-halo motif while

converting the ester to a primary alcohol.

Reagents & Precursors
Precursor: Ethyl chlorofluoroacetate (CAS 401-56-9).

Reducing Agent: Lithium Aluminum Hydride (

) or Sodium Borohydride (

) with Methanol.

Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Methodology
Preparation: Charge a flame-dried flask with anhydrous ether and cool to

under

atmosphere.
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Addition: Add

(1.1 eq) carefully.

Injection: Add Ethyl chlorofluoroacetate dropwise to control the exotherm. The ester carbonyl

is reduced to the alkoxide.

Quenching: Quench with Fieser workup (

, 15%

,

) to precipitate aluminum salts.

Isolation: Filter and concentrate the filtrate. Purify via fractional distillation (b.p. est. 110-

120°C).

Diagram 2: Synthesis Workflow
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Caption: Reductive synthesis pathway from ester precursor to final gem-halohydrin.

Spectroscopic Characterization (NMR)[1][2][3][4][5]
[6]
The chirality at

renders the two protons on

diastereotopic, creating a complex ABX or ABMX spin system. This is the definitive signature of
the molecule.

1H NMR Profile (Proton)
The

protons (

) are chemically non-equivalent due to the adjacent chiral center.
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Signal Multiplicity
Approx.[1][2] Shift (

)
Coupling Origin

H(C2)
Doublet of Doublets

(dd)
6.0 - 6.5 ppm

Large

(~48 Hz) +

H(C1) - a ddd (Multiplet) 3.8 - 4.2 ppm

Diastereotopic

geminal

, vicinal

, vicinal

H(C1) - b ddd (Multiplet) 3.8 - 4.2 ppm

Distinct shift from

; same coupling

partners.

-OH Broad Singlet 2.0 - 5.0 ppm

Exchangeable; shift

depends on

concentration.

19F NMR Profile (Fluorine)
Shift:

-140 to -160 ppm (Typical for gem-chlorofluoroalkanes).

Coupling:

Geminal (

): Massive coupling constant (~48-50 Hz) to the proton on the same carbon (

).

Vicinal (
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): Smaller coupling (~15-25 Hz) to the diastereotopic protons on

.

Applications in Drug Development[10][11][12][13]
Bioisosterism
The gem-chlorofluoro moiety is an emerging bioisostere in medicinal chemistry.

Metabolic Stability: The presence of Fluorine adjacent to the alcohol prevents rapid oxidation

to the carboxylic acid (blocking the dehydrogenase pathway).

Lipophilicity Modulation: Replacing a

or

group with

increases lipophilicity (

), improving membrane permeability while maintaining hydrogen bond donor capability via
the hydroxyl group.

Reactivity & Safety
Epoxide Formation: Treatment with strong base (e.g., NaH) can induce intramolecular

displacement of the Chlorine by the alkoxide, forming 2-fluorooxirane. This intermediate is
highly reactive and unstable.

Toxicity: Like 2-fluoroethanol and 2-chloroethanol, this compound is likely highly toxic

(potential metabolic conversion to fluoroacetic acid derivatives). All handling must occur in a

fume hood with full PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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